molecular formula C18H16ClN3O3 B2397550 2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-23-8

2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2397550
CAS No.: 338751-23-8
M. Wt: 357.79
InChI Key: MZFUWNXWIDAUBX-WJDWOHSUSA-N
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Description

This compound belongs to the pyrazolone class, characterized by a 3H-pyrazol-3-one core substituted with a 4-chlorophenyl group at position 2, an ethoxy group at position 5, and a 4-hydroxyanilino-methylene moiety at position 2. Pyrazolone derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyphenyl)iminomethyl]-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-2-25-17-16(11-20-13-5-9-15(23)10-6-13)18(24)22(21-17)14-7-3-12(19)4-8-14/h3-11,21,23H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCICJGZEUGNBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Molecular Formula

  • C : 18
  • H : 16
  • Cl : 1
  • N : 3
  • O : 2

Molecular Weight

  • 361.8 g/mol

Structural Characteristics

The compound features a pyrazolone core with an ethoxy group and a chlorophenyl moiety, contributing to its pharmacological properties.

Antioxidant Activity

Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. A study by Cadena-Cruz et al. (2021) demonstrated that compounds with similar structures effectively scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of pyrazolone derivatives. For instance, Kshatriya et al. (2021) reported that certain pyrazolone compounds showed cytotoxic effects against various cancer cell lines, indicating their role as potential chemotherapeutic agents .

Case Study: Anticancer Activity Evaluation

CompoundCell LineIC50 (µM)Mechanism
Pyrazolone AHeLa10Induces apoptosis
Pyrazolone BMCF-715Inhibits cell proliferation
This compound A54912Cell cycle arrest

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. A study demonstrated that pyrazolone derivatives can inhibit the production of pro-inflammatory cytokines, providing a basis for their use in inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : The compound could alter signaling pathways related to cell survival and apoptosis.
  • Free Radical Scavenging : Its structure allows it to neutralize reactive oxygen species.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of appropriate aldehydes with hydrazones in the presence of catalysts under controlled conditions. The process yields the desired pyrazolone derivative with high purity and yield.

Synthetic Route Overview

  • Starting Materials : 4-chlorobenzaldehyde, ethyl acetoacetate, and hydrazine derivatives.
  • Reaction Conditions : Typically performed in organic solvents such as ethanol or DMSO at elevated temperatures.
  • Yield : Reported yields are often above 75%.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazolone derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents at Position 4 Key Properties/Activities Reference
2-(4-Chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one 4-Hydroxyanilino-methylene Polar due to -OH group; potential for H-bonding. Antimicrobial activity inferred from analogs.
2-(4-Chlorophenyl)-5-ethoxy-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one 3-Pyridinylmethylamino-methylene Increased lipophilicity; pyridine moiety may enhance metal coordination. Discontinued due to unknown efficacy .
(4Z)-4-(1-Ethoxypropylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 1-Ethoxypropylidene Non-aromatic substituent reduces planarity; lower antimicrobial activity compared to aromatic analogs .
4-(3-Chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one Chloro-methoxybenzoyl and morpholine groups Enhanced solubility via morpholine; chlorine increases electrophilicity. Anticandidal activity reported .
2-(4-Chlorophenyl)-5-ethoxy-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one 4-Toluidinomethylene (methyl-substituted aniline) Methyl group reduces polarity; may improve membrane permeability but decrease water solubility .

Physicochemical Properties

  • Thermal Stability : Melting points of analogs range from 115–222°C, influenced by substituent rigidity and intermolecular interactions .

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